molecular formula C8H12O5 B094831 Diethyl oxalacetate CAS No. 108-56-5

Diethyl oxalacetate

Cat. No.: B094831
CAS No.: 108-56-5
M. Wt: 188.18 g/mol
InChI Key: JDXYSCUOABNLIR-UHFFFAOYSA-N
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Description

Diethyl oxalacetate, also known as diethyl oxaloacetate, is an organic compound with the molecular formula C8H12O5. It is a diethyl ester of oxaloacetic acid and is commonly used in organic synthesis as a reagent and intermediate. This compound is known for its role in various chemical reactions and its applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl oxalacetate can be synthesized through the esterification of oxaloacetic acid with ethanol in the presence of an acid catalyst. Another method involves the reaction of diethyl oxalate with ethyl acetate in the presence of sodium ethoxide. The reaction conditions typically include maintaining a temperature range of 0°C to 40°C and stirring the mixture for several hours .

Industrial Production Methods: In industrial settings, this compound is produced by adding sodium ethoxide to a mixture of diethyl oxalate and ethyl acetate. The reaction mixture is then heated to around 70°C to 80°C for a specified period, followed by cooling and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Diethyl oxalacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form oxaloacetic acid.

    Reduction: It can be reduced to form diethyl malate.

    Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and amines are commonly used under basic or acidic conditions.

Major Products:

Scientific Research Applications

Diethyl oxalacetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Diethyl malonate: Another diethyl ester used in organic synthesis.

    Diethyl oxalpropionate: Similar in structure and used in similar reactions.

    Diethyl oxalate: Used as a reagent in organic synthesis.

Uniqueness: Diethyl oxalacetate is unique due to its specific role in the citric acid cycle and its ability to participate in a wide range of chemical reactions. Its versatility in synthetic applications and its involvement in metabolic pathways make it distinct from other similar compounds .

Properties

IUPAC Name

diethyl 2-oxobutanedioate
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InChI

InChI=1S/C8H12O5/c1-3-12-7(10)5-6(9)8(11)13-4-2/h3-5H2,1-2H3
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InChI Key

JDXYSCUOABNLIR-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCOC(=O)CC(=O)C(=O)OCC
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Molecular Formula

C8H12O5
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DSSTOX Substance ID

DTXSID60148351
Record name Diethyl 2-oxobutanedioate
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Molecular Weight

188.18 g/mol
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Physical Description

Oily liquid; [Merck Index] Clear colorless to slightly yellow liquid; [TCI America MSDS]
Record name Diethyl oxalacetate
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CAS No.

108-56-5
Record name Diethyl oxalacetate
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Record name Ethyl oxalacetate
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Synthesis routes and methods I

Procedure details

13.4 g of hydrocinnamaldehyde, 19 g of oxalacetic acid diethyl ester and 13 g of β-aminocrotonic acid ethyl ester in 40 ccs of ethanol are heated to the boil for several hours and subsequently evaporated in vacuo. Oil (yelloworange). a) In the same manner, 13.2 g of cinnamaldehyde, 19 g of oxalacetic acid diethyl ester and 13 g of β-aminocrotonic acid ethyl ester in 40 ccs of ethanol yield 2-methyl-4-styrryl1,4-dihydropyridine-3,5,6-tricarboxylic acid triethyl ester as an oil.
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Synthesis routes and methods II

Procedure details

A solution of 7.6 g of 4-methylmercaptobenzaldehyde, 9.5 g of oxalacetic acid diethyl ester and 6.5 g of β-aminocrotonic acid ethyl ester in 40 ccs of ethanol is heated to the boil overnight and evaporated in vacuo. Oil (orange). a. In the same way, 2-methyl-4-(4'-methylmercaptophenyl)-1,4-dihydropyridine-3-carboxylic acid methyl ester-5,6-dicarboxylic acid diethyl ester is obtained from 7.6 g of 4-methylmercaptobenzaldehyde, 9.5 g of oxalacetic acid diethyl ester and 5.8 g of β-aminocrotonic acid methyl ester.

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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